4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a cyclopropyl group, a fluorinated methoxybenzenesulfonyl moiety, and a pyrrolo[3,4-c]pyrrol core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Formation of Intermediates: The initial steps involve the synthesis of intermediates such as 3-fluoro-4-methoxybenzenesulfonyl chloride and octahydropyrrolo[3,4-c]pyrrol derivatives. These intermediates are prepared through standard organic synthesis techniques, including halogenation, sulfonylation, and cyclization reactions.
Coupling Reactions: The key intermediates are then coupled under controlled conditions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are performed in the presence of suitable solvents and bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures while ensuring safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmaceuticals: It can be used as a building block for synthesizing novel pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as polymers and nanomaterials, with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of the target and leading to the desired biological effect. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These compounds share the fluorinated aromatic ring and have similar applications in medicinal chemistry.
Cyclopropyl-containing Compounds: Compounds with cyclopropyl groups often exhibit unique biological activities and are used in drug development.
Uniqueness
4-Cyclopropyl-6-[5-(3-fluoro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine stands out due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H23FN4O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-5-(3-fluoro-4-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C20H23FN4O3S/c1-28-19-5-4-16(6-17(19)21)29(26,27)25-10-14-8-24(9-15(14)11-25)20-7-18(13-2-3-13)22-12-23-20/h4-7,12-15H,2-3,8-11H2,1H3 |
InChI Key |
JWJYWADJYHZERP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5)F |
Origin of Product |
United States |
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